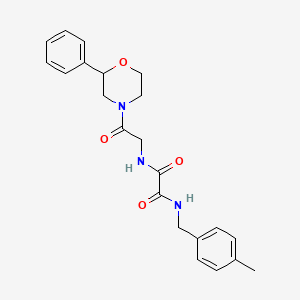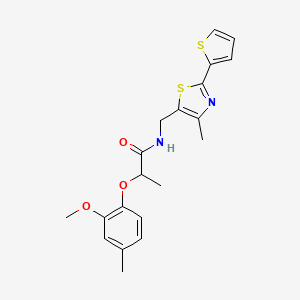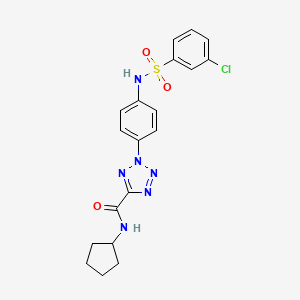
2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound can undergo. This can include reactions with other compounds under various conditions, and studying the mechanisms of these reactions .Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .Scientific Research Applications
Molecular Structure and Synthesis
The structural and synthetic aspects of tetrazole derivatives, including those similar to the compound , have been thoroughly investigated. Tetrazoles are known for their mimicry of carboxylic acid functionality and have been incorporated into a variety of drug-like molecules due to their bioisosteric properties. For instance, Al-Hourani et al. (2015) detailed the docking studies and crystal structure of two tetrazole derivatives, highlighting the tetrazole rings' planarity and the lack of conjugation between the aryl rings and tetrazole groups, which could suggest similar characteristics for the compound (Al-Hourani et al., 2015).
Biological ActivitiesDerivatives of tetrazole have shown a wide array of biological activities, which can provide insight into the potential applications of "2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide."
Antimicrobial and Antiviral Activities : Babu et al. (2013) synthesized a series of biologically active β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, demonstrating significant antimicrobial activities against various bacterial and fungal strains. This suggests that the compound of interest may also have potential antimicrobial or antiviral capabilities (Babu et al., 2013).
Antitumor Properties : Compounds structurally related to "2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide" have been explored for their antitumor properties. For example, Stevens et al. (1984) discussed the synthesis of imidazotetrazines with significant broad-spectrum antitumor activity, suggesting that similar structures could be designed to target specific cancers (Stevens et al., 1984).
Enzyme Inhibition : Tetrazole derivatives have been utilized as enzyme inhibitors, indicating a potential route for "2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide" to serve in therapeutic applications by targeting specific enzymes involved in disease processes. For instance, Barboiu et al. (1999) synthesized compounds that were efficient inhibitors of carbonic anhydrase, an enzyme involved in fluid secretion and pH regulation (Barboiu et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-[(3-chlorophenyl)sulfonylamino]phenyl]-N-cyclopentyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O3S/c20-13-4-3-7-17(12-13)30(28,29)24-15-8-10-16(11-9-15)26-23-18(22-25-26)19(27)21-14-5-1-2-6-14/h3-4,7-12,14,24H,1-2,5-6H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFLAXDDEXEDDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-chlorophenylsulfonamido)phenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

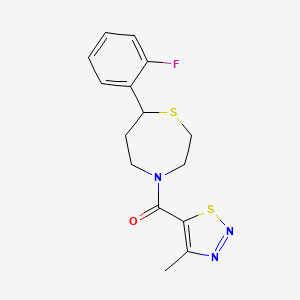
![2-(2-(Diethylamino)ethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2865569.png)
![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)
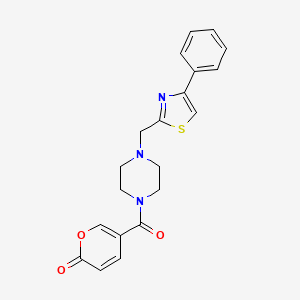
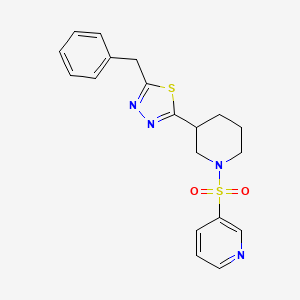
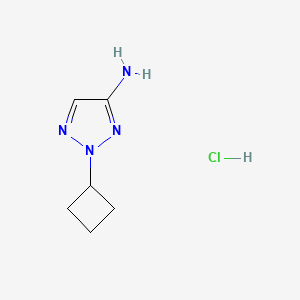
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2865581.png)
![6-Chloro-3-(piperidin-1-ylcarbonyl)-4-[(4-propylphenyl)sulfonyl]quinoline](/img/structure/B2865582.png)
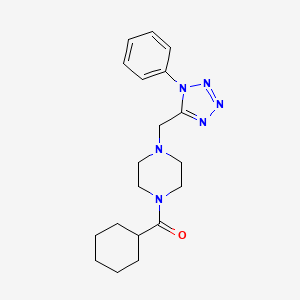
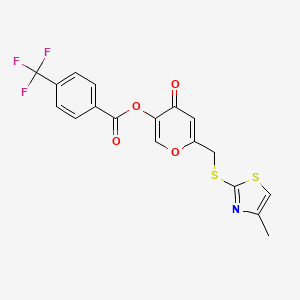
![Ethyl 4-[1-[4-(difluoromethylsulfanyl)phenyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B2865587.png)
